molecular formula C14H14ClN3S B2983304 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1217062-24-2

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2983304
CAS No.: 1217062-24-2
M. Wt: 291.8
InChI Key: NSMZMFTVGYVZQF-UHFFFAOYSA-N
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Description

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic organic compound with a complex structure It belongs to the class of thienopyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed that the compound can penetrate cells and bind to specific proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S.ClH/c1-2-11-8-12-13(15-9-16-14(12)18-11)17-10-6-4-3-5-7-10;/h3-9H,2H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMZMFTVGYVZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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